12-Azidododecylmethanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proteomics Research

12-Azidododecylmethanethiosulfonate is used in proteomics research . It reacts rapidly and specifically with thiols to form mixed disulfides . This property makes it a valuable tool for studying protein structure and function.

Biochemical Studies

This compound has been used in various biochemical studies. For example, it has been used in research to understand the role of thiols in biological systems . Thiols are important in many biological processes, including enzyme catalysis, protein structure, and cellular defense against oxidative stress.

Synthesis of Biobased ω-Aminocarboxylic Acids

12-Azidododecylmethanethiosulfonate can be used in the synthesis of biobased ω-aminocarboxylic acids . These acids serve as building blocks for polyamides, which are important industrial polymers .

Precursor for Nylon-12

In recent years, multienzyme cascades have been developed for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, starting from linoleic acid . 12-Azidododecylmethanethiosulfonate could potentially be used in similar processes.

Enzyme Cascade Reactions

A three-enzyme cascade comprising soybean lipoxygenase (LOX-1), hydroperoxide lyase (HPL CP-N), and ω-transaminase was established for the first time . A one-pot transformation of linoleic acid to 12-aminododecenoic acid, a precursor of nylon-12, was achieved . 12-Azidododecylmethanethiosulfonate could potentially be used in similar enzyme cascade reactions.

Antimicrobial Activity

While not directly related to 12-Azidododecylmethanethiosulfonate, it’s worth noting that similar compounds, such as 12-bromodehydroabietic acid, have been found to have antimicrobial activity . It’s possible that 12-Azidododecylmethanethiosulfonate could have similar properties.

Orientations Futures

While specific future directions for 12-Azidododecylmethanethiosulfonate are not mentioned in the sources I found, azides are a topic of ongoing research due to their utility in chemical synthesis and bioconjugation . Future research may focus on developing safer and more efficient methods for synthesizing and using azides, as well as exploring new applications for these versatile reagents.

Mécanisme D'action

Target of Action

12-Azidododecylmethanethiosulfonate is a chemical compound that reacts rapidly and specifically with thiols to form mixed disulfides . Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in biological systems, participating in various enzymatic reactions and maintaining the structural integrity of proteins.

Mode of Action

The compound’s mode of action is based on its ability to react with thiols. This reaction results in the formation of mixed disulfides, altering the chemical structure and function of the target molecules . .

Propriétés

IUPAC Name |

1-azido-12-methylsulfonylsulfanyldodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2S2/c1-20(17,18)19-13-11-9-7-5-3-2-4-6-8-10-12-15-16-14/h2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBVKJTDVAERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

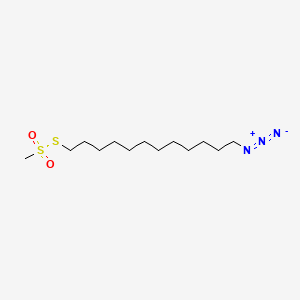

CS(=O)(=O)SCCCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724360 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215670-42-0 |

Source

|

| Record name | S-(12-Azidododecyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

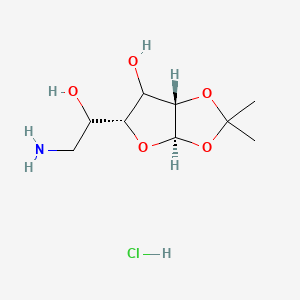

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)